1-Butyl-3-cycloheptylthiourea
Description
Properties
Molecular Formula |
C12H24N2S |
|---|---|
Molecular Weight |
228.40 g/mol |
IUPAC Name |
1-butyl-3-cycloheptylthiourea |
InChI |
InChI=1S/C12H24N2S/c1-2-3-10-13-12(15)14-11-8-6-4-5-7-9-11/h11H,2-10H2,1H3,(H2,13,14,15) |
InChI Key |
GOZKQBXKOSYFPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=S)NC1CCCCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Table: Comparative Analysis
Note: Data for this compound is inferred based on structural analogs.
Research Findings and Implications
- Steric vs. Electronic Effects : Phenyl and pyridyl substituents prioritize electronic effects (e.g., resonance stabilization), while cycloheptyl groups emphasize steric modulation .
- Applications : Pyridyl thioureas are explored in catalysis and metal coordination chemistry, whereas phenyl derivatives are studied in organic synthesis. Cycloheptyl-substituted thioureas may find use in supramolecular chemistry due to their conformational flexibility.
5. Limitations and Future Directions
The absence of direct data on This compound highlights the need for experimental studies to validate hypothesized properties. Comparative analyses with phenyl and pyridyl analogs suggest synthetic strategies for tailoring thiourea derivatives to specific applications.
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